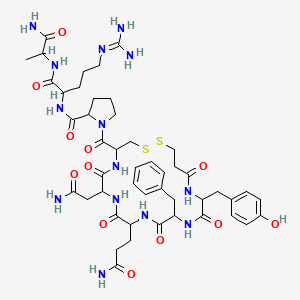
Ddalaavp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ddalaavp” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. While specific details about its structure and properties are not widely available, it is known to be involved in several advanced research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ddalaavp typically involves a series of complex organic reactions. The exact synthetic route can vary, but it generally includes steps such as:
Initial Formation: The initial formation of the core structure of this compound often involves a multi-step organic synthesis process, including condensation reactions and cyclization.
Purification: After the initial formation, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity.
Final Modifications: The final steps may include specific modifications to the functional groups to achieve the desired chemical properties.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process would include:
Raw Material Preparation: Sourcing and preparing the raw materials required for the synthesis.
Reaction Control: Monitoring and controlling the reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ddalaavp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May result in the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can lead to the formation of reduced derivatives with fewer oxygen atoms.
Substitution: Results in the replacement of specific functional groups with new ones, altering the compound’s properties.
Scientific Research Applications
Ddalaavp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Ddalaavp exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways involved in cellular processes such as signal transduction or metabolism.
Properties
CAS No. |
78338-40-6 |
|---|---|
Molecular Formula |
C47H66N14O12S2 |
Molecular Weight |
1083.2 g/mol |
IUPAC Name |
1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H66N14O12S2/c1-25(39(50)66)54-40(67)29(9-5-18-53-47(51)52)57-45(72)35-10-6-19-61(35)46(73)34-24-75-74-20-17-38(65)55-31(22-27-11-13-28(62)14-12-27)42(69)58-32(21-26-7-3-2-4-8-26)43(70)56-30(15-16-36(48)63)41(68)59-33(23-37(49)64)44(71)60-34/h2-4,7-8,11-14,25,29-35,62H,5-6,9-10,15-24H2,1H3,(H2,48,63)(H2,49,64)(H2,50,66)(H,54,67)(H,55,65)(H,56,70)(H,57,72)(H,58,69)(H,59,68)(H,60,71)(H4,51,52,53) |
InChI Key |
ZSQRCQGFSCQHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




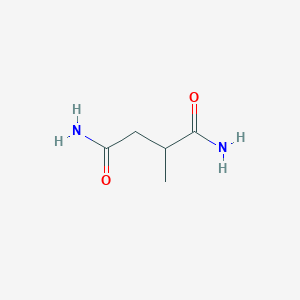
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

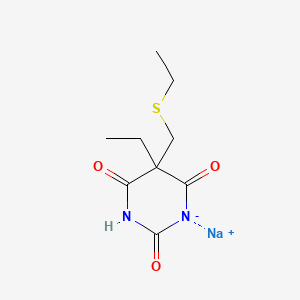

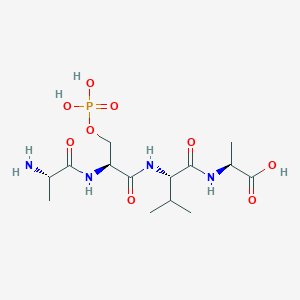
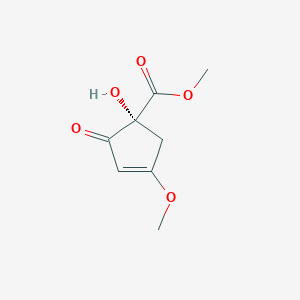
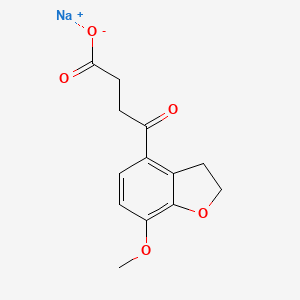
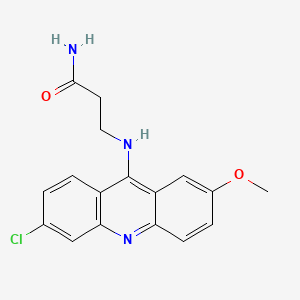
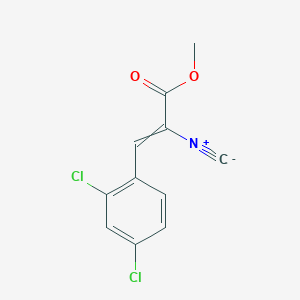
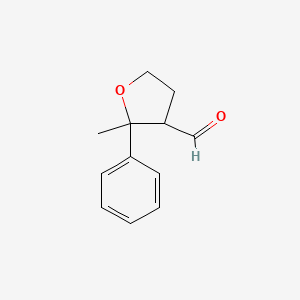
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
